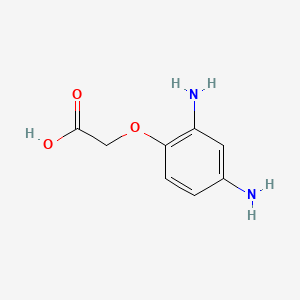

(2,4-Diaminophenoxy)acetic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,4-diaminophenoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4,9-10H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEANEAODIZOETQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10233529 | |

| Record name | (2,4-Diaminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84540-48-7 | |

| Record name | (2,4-Diaminophenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84540-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Diaminophenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084540487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Diaminophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10233529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-diaminophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Diaminophenoxy Acetic Acid

Established Synthetic Routes for (2,4-Diaminophenoxy)acetic Acid Elucidation

The synthesis of this compound is typically achieved through a multi-step process that begins with common starting materials and proceeds through a key dinitrated intermediate.

Precursor Identification and Starting Material Chemistry

The primary route to this compound hinges on the initial synthesis of its dinitro analogue, (2,4-Dinitrophenoxy)acetic acid. This intermediate is prepared from readily available precursors: 2,4-dinitrophenol (B41442) and chloroacetic acid. iosrjournals.org The reaction leverages the acidic nature of the phenolic hydroxyl group on 2,4-dinitrophenol, which is enhanced by the electron-withdrawing nitro groups, facilitating its reaction with chloroacetic acid.

Etherification: Formation of an ether linkage between 2,4-dinitrophenol and chloroacetic acid.

Reduction: Subsequent reduction of the two nitro groups on the aromatic ring to form the corresponding diamino functionalities.

This precursor, (2,4-Dinitrophenoxy)acetic acid, is the pivotal intermediate from which the final product is derived. iosrjournals.org

Optimized Reaction Conditions and Catalytic Systems

The successful synthesis of this compound relies on specific reaction conditions for each step.

For the initial etherification to form (2,4-Dinitrophenoxy)acetic acid, a strong base is required to deprotonate the phenol. iosrjournals.org The reaction is typically performed at elevated temperatures. iosrjournals.org A study outlines a method where 2,4-dinitrophenol, chloroacetic acid, and sodium hydroxide (B78521) pellets are refluxed in nitrobenzene (B124822) for approximately six hours. iosrjournals.org

The second and final step is the reduction of the dinitro intermediate. This transformation is most commonly achieved via catalytic hydrogenation. While direct literature for the reduction of (2,4-Dinitrophenoxy)acetic acid is sparse, analogous reductions of similar dinitrophenoxy compounds provide well-established catalytic systems. google.comresearchgate.net Catalysts such as Raney Nickel and palladium on carbon (Pd/C) are highly effective for this type of nitro group reduction, typically carried out under hydrogen pressure. google.comresearchgate.net

| Step | Reactants | Catalyst/Reagents | Solvent | Conditions | Product |

| 1. Etherification | 2,4-Dinitrophenol, Chloroacetic acid | Sodium Hydroxide (NaOH) | Nitrobenzene | Reflux, ~6 hours iosrjournals.org | (2,4-Dinitrophenoxy)acetic acid |

| 2. Reduction | (2,4-Dinitrophenoxy)acetic acid | Raney Nickel or Pd/C, Hydrogen (H₂) | Ethanol google.com | 25°C, 25 atm H₂ pressure google.com | This compound |

Table 1: Summary of Reaction Conditions for the Synthesis of this compound.

Reaction Mechanism Investigations in this compound Synthesis

The synthesis of this compound involves two fundamental reaction mechanisms:

Williamson Ether Synthesis: The formation of the ether bond between 2,4-dinitrophenol and chloroacetic acid proceeds via this classic mechanism. The process begins with the deprotonation of the acidic 2,4-dinitrophenol by a base like sodium hydroxide, forming a nucleophilic 2,4-dinitrophenoxide ion. This ion then attacks the electrophilic carbon atom of chloroacetic acid, displacing the chloride ion in a nucleophilic substitution (Sₙ2) reaction to form the ether linkage.

Catalytic Hydrogenation: The conversion of the dinitro intermediate to the final diamino product occurs through catalytic hydrogenation. In this heterogeneous catalytic process, the nitro compound is adsorbed onto the surface of a metal catalyst (e.g., Raney Nickel or Pd/C). Molecular hydrogen, also adsorbed onto the catalyst surface, then sequentially reduces the nitro groups (-NO₂) to amino groups (-NH₂). This transformation proceeds through various intermediates, such as nitroso and hydroxylamine (B1172632) species, before yielding the final amine.

Chemical Modifications and Derivatization Strategies of this compound

The structure of this compound offers three distinct sites for chemical modification: the carboxylic acid group, the aromatic ring, and the two amino groups.

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that can undergo a variety of transformations. lumenlearning.com

Esterification: One of the most common reactions is the conversion to an ester. This can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. lumenlearning.comprepchem.com

Amide Formation: The carboxylic acid can be activated and then reacted with a primary or secondary amine to form the corresponding amide.

Decarboxylative Coupling: Modern metallaphotoredox catalysis has enabled novel transformations that use the carboxylic acid group as a leaving group. princeton.edunih.gov These methods allow for decarboxylative reactions such as alkylation, arylation, and trifluoromethylation, providing advanced strategies for derivatization. princeton.edunih.gov

| Reaction Type | Reagents | Product Type |

| Esterification | Alcohol (R'-OH), Acid Catalyst | Ester (R-COOR') lumenlearning.com |

| Amide Formation | Amine (R'R''NH), Coupling Agent | Amide (R-CONR'R'') |

| Decarboxylative Arylation | Aryl Halide, Photoredox/Metal Catalyst | Aryl Derivative (R-Ar) princeton.edunih.gov |

| Decarboxylative Alkylation | Alkyl Halide, Photoredox/Metal Catalyst | Alkyl Derivative (R-Alkyl) princeton.edunih.gov |

Table 2: Selected Transformations of the Carboxylic Acid Moiety.

Substitutions and Modifications of the Phenoxy and Diamino Moieties

The two amino groups and the activated aromatic ring provide further opportunities for derivatization.

Acylation of Amino Groups: The primary amino groups are nucleophilic and can be readily acylated. For instance, reaction with acetic anhydride (B1165640) can convert the diamino groups into diacetamido groups. prepchem.com This transformation is often used as a protecting strategy to moderate the reactivity of the amino groups and the aromatic ring.

Salt Formation: As bases, the amino groups can react with inorganic or organic acids to form salts. google.com For the structurally related compound 2-(2,4-diaminophenoxy)ethanol, the formation of dihydrochloride (B599025) and sulfate (B86663) salts is common. nih.goveuropa.eu This modification is frequently used to improve the solubility and handling of amine-containing compounds.

Aromatic Ring Substitution: The two amino groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic aromatic substitution. However, this high reactivity can also lead to over-reaction and oxidation. To achieve selective substitution on the ring, such as halogenation, the amino groups would typically need to be protected first, for example, by acylation.

Stereochemical Aspects and Regioselective Synthesis

There is a lack of specific research in the public domain concerning the stereochemical aspects and regioselective synthesis of this compound.

This compound itself does not possess a chiral center in its core structure, meaning it does not have stereoisomers in its basic form. The synthesis of this compound would therefore not typically require stereoselective control.

The concept of regioselectivity would apply to the synthesis of the molecule, specifically concerning the placement of the amino and acetic acid functional groups on the phenoxy backbone. A regioselective synthesis would ensure the formation of the 2,4-diamino isomer over other possible isomers (e.g., 2,3-, 2,5-, 2,6-, 3,4-, or 3,5-diaminophenoxyacetic acid). While general methods for the synthesis of substituted phenoxyacetic acids exist, such as the Williamson ether synthesis followed by functional group transformations, specific, detailed, and optimized regioselective synthetic routes for this compound are not described in the current body of scientific literature. The synthesis of a related compound, 2,4-diaminophenoxyethanol (B1213692) hydrochloride, has been reported to proceed from 2,4-dinitrochlorobenzene via condensation with ethylene (B1197577) glycol, followed by hydrogenation and salt formation. google.comgoogle.com A similar strategy could hypothetically be adapted for the synthesis of this compound, but specific research to validate this approach is not available.

Investigations into Biological Activity and Molecular Interactions of 2,4 Diaminophenoxy Acetic Acid

Applications of 2,4 Diaminophenoxy Acetic Acid in Advanced Chemical Systems and Materials Research

Role in Specialized Dye Chemistry and Chromophoric Systems

The presence of reactive amine groups on the aromatic ring makes phenoxy derivatives valuable intermediates in the synthesis of chromophores. The di-amino substitution pattern is particularly crucial for the formation of vibrant and stable colors in certain dye systems.

In the realm of permanent hair coloring, oxidative dyes are paramount. The final color is not pre-formed but is generated in situ on the hair fiber through a chemical reaction. This process involves two key components: a primary intermediate (or developer) and a secondary intermediate (or coupler). When mixed in an alkaline medium with an oxidizing agent, typically hydrogen peroxide, the developer is oxidized and subsequently reacts with the coupler to form large, colored molecules that are trapped within the hair shaft. google.comresearchgate.net

Compounds structurally similar to (2,4-Diaminophenoxy)acetic acid, such as 2,4-Diaminophenoxyethanol (B1213692) HCl, are well-established as couplers in oxidative hair dye formulations. researchgate.netnih.govnih.gov These molecules act as nucleophiles that react with oxidized developers, such as p-phenylenediamine (B122844) (PPD), to create the final chromophore. researchgate.netresearchgate.net The specific coupler used is a primary determinant of the final shade. For instance, bis-(2,4-diaminophenoxy)-alkanes, when combined with various developers, are capable of producing intense dark blue to black-blue hair colors with exceptional light fastness. google.com These couplers can be employed as free bases or as salts with organic acids, including acetates. google.com Given its structural similarity, this compound is expected to function effectively as a coupler, with the amine groups providing the reactive sites for oxidative coupling. The general mechanism for this chromophore formation is illustrated below.

Table 1: Role of Components in Oxidative Dyeing

| Component | Function | Example(s) |

|---|---|---|

| Primary Intermediate (Developer) | Is oxidized to become reactive. | p-Phenylenediamine (PPD), Toluene-2,5-diamine |

| Secondary Intermediate (Coupler) | Reacts with the oxidized developer to form the final color. | Resorcinol, 2,4-Diaminophenoxyethanol HCl, this compound (potential) |

| Oxidizing Agent | Oxidizes the developer and lightens natural hair pigment. | Hydrogen Peroxide |

| Alkaline Medium | Swells the hair shaft to allow precursor penetration. | Ammonia, Ethanolamine |

Cationic dyes, also known as basic dyes, are characterized by possessing a positive charge and are primarily used for dyeing substrates with anionic properties, such as acrylic fibers. nih.gov Conversely, reactive dyes, which form covalent bonds with the substrate, are often anionic and used for materials like cotton. researchgate.net

There is no direct evidence in the reviewed literature of this compound being used as a core component in the synthesis of cationic dyes. However, an interesting related application involves the stabilization of reactive dyes. Aqueous solutions of reactive dyes can be unstable during long-term storage due to hydrolysis. Research has shown that the stability of these dye solutions can be significantly improved by adding a chelating agent, such as a dicarboxylic acid or an amino carboxylate, to maintain a stable pH in the range of 3.0 to 7.0. google.com As a compound featuring both amine and carboxylic acid groups, this compound falls into the category of an amino carboxylate. This suggests a potential role as a stabilizing agent in aqueous dye formulations, protecting the dye from decomposition and extending shelf life. google.com This stabilizing effect is achieved by buffering the solution, thereby preventing the pH-dependent hydrolysis of the dye molecules.

The formation of dye molecules from precursors like this compound involves complex chemical reactions that can be monitored and characterized using various spectroscopic techniques. A detailed understanding of these mechanisms is crucial for optimizing color outcomes and dye stability.

UV-Visible (UV-Vis) Spectroscopy is a primary tool for studying chromophores, as the color of a dye is a direct result of its absorption of light in the visible spectrum. bachem.com The UV-Vis spectra of dye solutions can reveal the maximum absorption wavelength (λmax), which corresponds to the color observed. researchgate.net For example, studies on oligo(2,4-diaminotoluene) show characteristic absorption peaks that are fundamental to understanding its optical properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR) is invaluable for elucidating the precise molecular structure of the final dye molecules and any reaction intermediates. ohiolink.edunih.gov It provides detailed information on the connectivity of atoms, allowing researchers to confirm the proposed structures of the newly formed chromophores. researchgate.netjbiochemtech.com

Fourier-Transform Infrared (FT-IR) Spectroscopy helps to identify the functional groups present in the reactants and products, confirming the chemical transformations that have occurred during dye formation. nih.govresearchgate.net

Kinetic Studies , often using stopped-flow spectrophotometers, can be employed to measure the rates of the coupling reactions, providing insight into the reaction mechanism and the influence of factors like pH and reactant concentration. ohiolink.edu

These techniques are used synergistically to build a complete picture of the chromophore formation process, from initial precursor reaction to the final stable dye molecule.

Integration in Encapsulation and Controlled Release Systems

The encapsulation of active molecules is a rapidly advancing field in materials science, with applications ranging from pharmaceuticals to agriculture. Encapsulation protects a core material from the environment and allows for its release to be controlled over time or triggered by a specific stimulus. google.com

Microencapsulation involves enclosing a core substance within a polymeric shell. Various techniques can be employed, including spray drying, interfacial polymerization, and coacervation. harvard.edu The choice of method and shell material is critical for achieving desired properties like capsule size, stability, and release profile.

Research into the encapsulation of phenoxyacetic acid derivatives provides a strong blueprint for how this compound could be formulated. A study on the herbicide 2,4-dichlorophenoxy acetic acid demonstrated successful microencapsulation using a solvent evaporation method. researchgate.net In this process, the core material (the phenoxyacetic acid derivative) and a matrix polymer (polycaprolactone) are dissolved in a solvent system, which is then emulsified and evaporated, leaving solid microcapsules.

Table 2: Example Microencapsulation Formulation for a Phenoxyacetic Acid Derivative

| Component | Material | Role | Reference |

|---|---|---|---|

| Core Material | 2,4-Dichlorophenoxy acetic acid | Active substance to be encapsulated. | researchgate.net |

| Matrix Polymer | Polycaprolactone (B3415563) (PCL) | Forms the microcapsule shell. | researchgate.net |

| Solvent | Chloroform | Dissolves the core and matrix materials. | researchgate.net |

| Emulsifier | Hydroxypropyl methylcellulose (B11928114) (HPMC) | Stabilizes the emulsion during capsule formation. | researchgate.net |

| Method | Solvent Evaporation | Technique used to form the solid microcapsules. | researchgate.net |

This formulation demonstrates that a biopolymer like polycaprolactone can serve as an effective matrix for encapsulating a phenoxyacetic acid. researchgate.net Given the structural similarities, this approach is highly likely to be adaptable for the encapsulation of this compound for various material science applications where its controlled delivery would be advantageous.

A key goal of encapsulation is to control the release of the active core. The release kinetics describe the rate at which the core material diffuses out of the capsule and can be influenced by the capsule's composition, morphology, and the external environment. mdpi.com The release mechanism can involve diffusion through the polymer matrix, erosion of the matrix, or rupture of the capsule shell. nih.gov

The study on encapsulated 2,4-dichlorophenoxy acetic acid also provides valuable data on release kinetics. The release of the active substance was monitored over time using UV-Vis spectrophotometry, and the data was fitted to various mathematical models to understand the underlying mechanism. researchgate.net

Table 3: Release Kinetics Data for Encapsulated 2,4-Dichlorophenoxy Acetic Acid

| Formulation (Drug:Polymer Ratio) | Cumulative Release at 8 hours (%) | Best Fit Kinetic Model | Reference |

|---|---|---|---|

| 2:1 | 62.5 | Zero-Order | researchgate.net |

| 1:1 | 64.6 | N/A | researchgate.net |

Data adapted from Akmal et al. (2015). researchgate.net

The results showed that the amount of polymer used in the matrix directly influenced the release rate. researchgate.net For the formulation with a 2:1 drug-to-polymer ratio, the release profile was best described by a zero-order kinetic model, which implies a constant release rate over time. researchgate.net Other common models used to analyze release data include first-order, Higuchi, and the Korsmeyer-Peppas models, which can help distinguish between diffusion-controlled and erosion-controlled mechanisms. nih.govnih.govresearchgate.net By adjusting the formulation, such as the ratio of this compound to the polymer matrix or the thickness of the capsule shell, it is possible to precisely tailor the release profile for specific material science applications. harvard.edu

Interaction with Carrier Materials and Polymer Matrices

The dual functionality of this compound, featuring both nucleophilic amine groups and a carboxylic acid group, makes it a prime candidate for incorporation into various polymer matrices. These functional groups can engage in a range of interactions, from covalent bonding to non-covalent associations, with carrier materials and polymer backbones.

The two primary amine groups on the phenyl ring are reactive sites for polymerization reactions. For instance, they can react with dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. Research on structurally related diaminophenoxy compounds has demonstrated their utility in synthesizing high-performance polymers. For example, novel star-branched polyimides have been successfully synthesized using 2,2-bis[4-(2,4-diaminophenoxy)phenyl]hexafluoropropane. rsc.orgresearchgate.net This suggests that this compound could similarly serve as a monomer or a cross-linking agent to introduce specific functionalities into a polymer network. The resulting polymers would be expected to exhibit properties influenced by the rigid phenoxy core and the polar acetic acid side chain.

The carboxylic acid group provides a handle for a different set of interactions. It can form strong hydrogen bonds with polar polymer matrices, such as those containing hydroxyl or amide groups, thereby enhancing the miscibility and interfacial adhesion between the compound and the matrix. Furthermore, the acidic proton can be donated, leading to ionic interactions with basic polymers or surfaces. This property is crucial for creating polymer blends and composites with improved mechanical or thermal properties.

The table below summarizes the potential interactions of this compound with different types of polymer matrices, based on the reactivity of its functional groups.

| Functional Group of this compound | Interacting Polymer Functional Group | Type of Interaction | Potential Outcome |

| Amino groups (-NH₂) | Anhydride (B1165640), Acyl Chloride | Covalent (Polymerization) | Formation of polyimides, polyamides |

| Carboxylic acid (-COOH) | Hydroxyl (-OH), Amide (-CONH-) | Non-covalent (Hydrogen Bonding) | Enhanced miscibility and adhesion |

| Carboxylic acid (-COOH) | Amine (-NH₂) | Ionic Interaction | Salt formation, modified polymer properties |

While direct experimental data on the interaction of this compound with specific carrier materials is limited in publicly available literature, the fundamental chemical principles governing its functional groups provide a strong basis for predicting its behavior in composite and polymeric systems.

Exploration in Other Functional Material Development

Beyond its potential in polymer synthesis, this compound has been identified as a component in the formulation of functional materials for cosmetic applications, specifically as a coupler in oxidative hair dyes. google.comgoogle.com.nagoogle.com In this context, the material system is the hair fiber, and the desired function is color formation and retention.

Oxidative hair dyeing is a chemical process that involves the reaction of precursor molecules within the hair shaft to form larger, colored molecules. This process typically involves an oxidizing agent (like hydrogen peroxide), a primary intermediate (or developer), and a coupler. The primary intermediates are often aromatic diamines, and the couplers are molecules that react with the oxidized primary intermediate to produce a specific color.

This compound is cited in patent literature as a potential coupler molecule. google.comgoogle.com.na The amino groups on the benzene (B151609) ring are thought to be the reactive sites that participate in the color-forming reaction. The specific color produced would depend on the primary intermediate used in conjunction with it. The presence of the acetic acid side chain may influence the solubility of the molecule in the dye formulation and its interaction with the keratin (B1170402) structure of the hair, potentially affecting the evenness and longevity of the color.

The table below lists related diaminophenoxy compounds that are also used in hair dye formulations, highlighting the common structural features and their roles.

| Compound Name | CAS Number | Molecular Formula | Primary Application |

| 1,3-Bis(2,4-diaminophenoxy)propane | 81892-72-0 | C₁₅H₂₀N₄O₂ | Oxidative hair dye |

| 2-(2,4-Diaminophenoxy)ethanol dihydrochloride (B599025) | 66422-95-5 | C₈H₁₄Cl₂N₂O₂ | Hair dye intermediate, colorant |

| 2,4-Diaminophenoxyethanol | 70643-19-5 | C₈H₁₂N₂O₂ | Component in cosmetic formulations |

The exploration of this compound in this application underscores its potential as a functional organic molecule where its specific chemical structure leads to a desired macroscopic property, in this case, color generation in a complex biological matrix. Further research into the reaction mechanisms and the influence of the acetic acid moiety could lead to the development of more stable and varied hair colorant systems.

Analytical and Spectroscopic Characterization Methodologies for 2,4 Diaminophenoxy Acetic Acid in Research

Chromatographic and Separative Techniques for Isolation and Purity Assessment

Chromatographic techniques are paramount for the separation of (2,4-Diaminophenoxy)acetic acid from reaction mixtures, by-products, and impurities, as well as for the assessment of its purity. The choice of technique is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is crucial for achieving accurate quantification and assessing the purity of the compound.

A reported method for the separation of this compound utilizes a reverse-phase (RP) approach. In this method, a Newcrom R1 column is employed with a mobile phase consisting of acetonitrile (B52724) (ACN), water, and a phosphoric acid buffer. This setup allows for the effective separation of the compound from other components in the sample matrix.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (ACN), Water, and Phosphoric Acid Buffer |

| Detection | UV-Vis |

| Temperature | Ambient |

This table represents a general HPLC method and specific parameters such as gradient elution, flow rate, and detection wavelength would be optimized for specific applications.

Method development would involve optimizing the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the buffer to ensure consistent ionization of the amino and carboxylic acid groups, and the flow rate to achieve optimal separation efficiency and analysis time. The selection of a suitable detector, typically a UV-Vis detector set at a wavelength where the compound exhibits maximum absorbance, is also a critical step.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. However, due to the low volatility of this compound, which possesses polar amino and carboxylic acid functional groups, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the non-volatile analyte into a more volatile and thermally stable derivative. thermofisher.com

Common derivatization strategies for compounds containing amino and carboxylic acid groups include silylation, acylation, and esterification. thermofisher.comnih.govmdpi.com For instance, the carboxylic acid group can be esterified (e.g., to its methyl or ethyl ester) and the amino groups can be acylated. This process reduces the polarity and increases the volatility of the compound, making it amenable to GC analysis.

The derivatized this compound can then be separated on a GC column, often a capillary column with a non-polar or medium-polarity stationary phase. The separated components are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Table 2: Potential Derivatization Reagents for GC Analysis of this compound

| Functional Group | Derivatization Reagent | Resulting Derivative |

| Carboxylic Acid | Methanol/HCl, Diazomethane | Methyl Ester |

| Amino Groups | Acetic Anhydride (B1165640), Trifluoroacetic Anhydride (TFAA) | Acetyl or Trifluoroacetyl Amide |

| Both Groups | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Trimethylsilyl (TMS) derivative |

This table provides examples of common derivatization approaches; the optimal reagent and reaction conditions would need to be determined experimentally.

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their charge and size in an electric field. youtube.com For a compound like this compound, which is amphoteric due to the presence of both acidic (carboxylic acid) and basic (amino) functional groups, its net charge is dependent on the pH of the surrounding buffer. This property makes it a suitable candidate for analysis by techniques such as Capillary Electrophoresis (CE).

In a CE system, a sample is introduced into a narrow capillary filled with a buffer solution. When a high voltage is applied, the components of the sample migrate at different velocities depending on their charge-to-size ratio, leading to their separation. Detection is often achieved by UV-Vis absorbance or by coupling the capillary to a mass spectrometer (CE-MS). creative-proteomics.com

The separation of amino acids and related compounds by CE is a well-established methodology. youtube.comnih.govyoutube.comhoriba.com The pH of the background electrolyte is a critical parameter that must be carefully controlled to achieve the desired separation of this compound from potential impurities. At a pH below its isoelectric point, the compound will carry a net positive charge and migrate towards the cathode, while at a pH above its isoelectric point, it will have a net negative charge and move towards the anode.

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis

Spectroscopic methods are indispensable for confirming the chemical structure of this compound and for its quantitative determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the elucidation of molecular structure. Both ¹H and ¹³C NMR spectroscopy would provide detailed information about the carbon-hydrogen framework of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the protons on the aromatic ring, the methylene (B1212753) (-CH₂-) protons of the acetic acid moiety, and the protons of the amino groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide valuable information about the connectivity of the atoms. For instance, the substitution pattern on the benzene (B151609) ring could be confirmed by the coupling patterns of the aromatic protons.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the benzene ring.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.0 - 7.5 | m |

| -OCH₂- | 4.5 - 5.0 | s |

| -NH₂ | 3.5 - 5.0 | br s |

| -COOH | 10.0 - 12.0 | br s |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'br s' a broad singlet. Actual experimental data is not publicly available.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 170 - 180 |

| Aromatic-C-O | 145 - 155 |

| Aromatic-C-N | 135 - 145 |

| Aromatic-C-H | 100 - 120 |

| -OCH₂- | 60 - 70 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions. Actual experimental data is not publicly available.

Mass Spectrometry (MS) and Tandem MS Approaches

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be suitable for generating gas-phase ions of the molecule.

The mass spectrum would show a peak corresponding to the molecular ion ([M+H]⁺ in positive ion mode or [M-H]⁻ in negative ion mode), which would confirm the molecular weight of the compound.

Tandem Mass Spectrometry (MS/MS) would provide further structural confirmation. In an MS/MS experiment, the molecular ion is selected and subjected to fragmentation, and the resulting fragment ions are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the presence of specific functional groups and their arrangement. For this compound, characteristic fragmentation pathways would likely involve the loss of the carboxylic acid group, cleavage of the ether linkage, and fragmentation of the aromatic ring.

Table 5: Predicted Key Mass Spectrometric Fragments for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 183.0764 | Molecular ion (protonated) |

| [M-H]⁻ | 181.0618 | Molecular ion (deprotonated) |

| [M-COOH]⁺ | 138.0815 | Loss of the carboxylic acid group |

| [C₆H₇N₂O]⁺ | 123.0553 | Fragment corresponding to the diaminophenoxy moiety |

Note: These are predicted m/z values for the most abundant isotopes. Actual fragmentation patterns and intensities would be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for elucidating the functional groups and electronic properties of a molecule. While specific experimental spectra for this compound are not widely documented in publicly available literature, the expected spectral characteristics can be inferred from its structural components: a substituted benzene ring, primary amine groups, an ether linkage, and a carboxylic acid moiety.

Infrared (IR) Spectroscopy IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. Each functional group has a characteristic range of absorption frequencies, making IR spectroscopy a powerful tool for structural identification. For this compound, the IR spectrum would be expected to display several key absorption bands.

The presence of the carboxylic acid group would be indicated by a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region. The C=O (carbonyl) stretching vibration of the carboxylic acid would result in a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching of the carboxylic acid and the ether linkage would likely appear in the 1320-1210 cm⁻¹ and 1275-1200 cm⁻¹ regions, respectively.

The N-H stretching vibrations of the two primary amine (-NH₂) groups are expected to produce two medium-intensity bands in the 3500-3300 cm⁻¹ range. The scissoring vibration of the N-H bond typically occurs around 1650-1580 cm⁻¹. The C-N stretching vibrations would be observed in the 1335-1250 cm⁻¹ region. Furthermore, the aromatic ring would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C in-ring stretching vibrations at various frequencies between 1600 cm⁻¹ and 1450 cm⁻¹. Studies on related phenoxyacetic acid derivatives confirm the diagnostic utility of these vibrational modes in structural analysis. pulsus.comresearchgate.net

Expected IR Absorption Bands for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |

| Aromatic & Amine | N-H and C-H Stretch | 3500 - 3000 |

| Carboxylic Acid | C=O Stretch | 1725 - 1700 |

| Amine | N-H Scissoring | 1650 - 1580 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λ_max) are characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

For this compound, the primary chromophore is the substituted benzene ring. The presence of two activating amino groups and an ether linkage as substituents is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene. Typically, aromatic systems exhibit two main absorption bands: the E-band (around 200 nm) and the B-band (around 255 nm). In highly substituted phenols and anilines, these bands can shift to longer wavelengths and increase in intensity. For instance, studies on the related (2,4-Dichlorophenoxy)acetic acid show absorption maxima around 283-289 nm. nist.govnih.govresearchgate.net Therefore, it is reasonable to predict that this compound would exhibit significant absorption in the 280-300 nm range due to π→π* transitions within the aromatic ring, with the exact λ_max influenced by the solvent polarity.

Computational Chemistry Approaches for Molecular Modeling and Reactivity Prediction

In the absence of extensive experimental data, computational chemistry serves as a powerful predictive tool. Methods like Density Functional Theory (DFT) are widely used to model molecular structures and predict reactivity. pulsus.comnih.gov

Molecular Modeling and Geometry Optimization A crucial first step in computational analysis is the optimization of the molecule's three-dimensional geometry. Using a suitable basis set (e.g., 6-311++G(d,p)), DFT calculations can determine the most stable conformation of this compound, predicting bond lengths, bond angles, and dihedral angles. This optimized structure is the foundation for all subsequent computational predictions.

Reactivity Prediction The reactivity of a molecule can be explored through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller HOMO-LUMO gap suggests that the molecule is more easily excitable and therefore more reactive. nih.gov For this compound, the electron-donating amine groups are expected to raise the energy of the HOMO, likely localizing it on the aromatic ring. The electron-withdrawing carboxylic acid group would lower the energy of the LUMO. This would likely result in a relatively small energy gap, indicating a molecule with significant potential for charge transfer and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. It identifies regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). For this compound, the oxygen atoms of the carboxylic acid and the nitrogen atoms of the amines would be expected to be regions of high negative potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid would be a site of high positive potential.

By applying these computational methodologies, researchers can gain significant insights into the electronic structure and chemical behavior of this compound, guiding further experimental investigation.

Environmental Fate and Transformation Studies of 2,4 Diaminophenoxy Acetic Acid in Research Models

Degradation Pathways in Simulated Environmental Matrices

Comprehensive searches for studies on the degradation of (2,4-Diaminophenoxy)acetic acid yielded no specific results. There is no available information on its behavior under various environmental conditions.

Photocatalytic Degradation Studies

No studies were found that investigated the photocatalytic degradation of this compound.

Hydrolytic Stability Investigations

There is no available data on the hydrolytic stability of this compound.

Oxidative Degradation Mechanisms

Information regarding the oxidative degradation mechanisms of this compound is not present in the reviewed literature.

Identification of Transformation Products and Metabolite Analysis

Due to the absence of degradation studies, there is no information available on the potential transformation products or metabolites of this compound in environmental systems.

Sorption and Mobility Studies in Research Substrates

No research was found that specifically examines the sorption and mobility characteristics of this compound in soil or other research substrates.

Future Research Directions and Emerging Frontiers for 2,4 Diaminophenoxy Acetic Acid

Discovery of Novel Synthetic Methodologies and Green Chemistry Approaches

Currently, there are no published, detailed synthetic routes specifically for (2,4-Diaminophenoxy)acetic acid. Research into its synthesis would be the foundational step for any further investigation. Future work could focus on:

Developing Novel Synthetic Pathways: The exploration of various starting materials and reaction conditions is necessary to establish an efficient and high-yielding method for producing this compound. This could involve multi-step syntheses, potentially starting from related nitro- or chloro- substituted phenoxyacetic acids followed by reduction or nucleophilic substitution reactions.

Applying Green Chemistry Principles: As new synthetic methods are developed, the integration of green chemistry principles will be crucial. youtube.com This includes the use of renewable starting materials, employing environmentally benign solvents, minimizing waste through high atom economy, and using catalytic reagents over stoichiometric ones. youtube.com Investigating solvent-free reaction conditions or the use of water as a solvent could significantly enhance the environmental profile of the synthesis. wipo.int

Unveiling Unprecedented Biological Activities and Therapeutic Potential

The biological and therapeutic profile of this compound remains entirely uninvestigated. The presence of amine and carboxylic acid functional groups on a phenoxy scaffold suggests that it could interact with biological systems, warranting a comprehensive evaluation of its potential. Future research directions should include:

Broad-Spectrum Bioactivity Screening: Initial in vitro screening against a wide range of biological targets, such as enzymes, receptors, and various cell lines (e.g., cancer, microbial), could uncover unexpected biological activities.

Investigation of Therapeutic Properties: Based on its structural similarity to other biologically active phenoxyacetic acids, studies could be designed to investigate its potential as an anti-inflammatory, antimicrobial, or anticancer agent. For instance, related phenoxyacetic acid derivatives have been explored for their anti-inflammatory properties. mdpi.com

Advancements in Functional Materials Science Utilizing this compound

The bifunctional nature of this compound, with its reactive amine and carboxylic acid groups, makes it a promising candidate as a monomer or building block in materials science. Research in this area is nonexistent but holds considerable potential.

Polymer Synthesis: The compound could be used to synthesize novel polymers, such as polyamides, polyesters, or polyimides. The resulting materials could possess unique thermal, mechanical, or adhesive properties due to the specific structure of the monomer. The related compound 2-(4-Aminophenoxy)acetic acid hydrate (B1144303) is known to be used in the synthesis of polymeric materials. chemimpex.com

Development of Functional Materials: Its structure could be exploited to create materials with specific functionalities. For example, it could be incorporated into cross-linking agents for resins and emulsions or used as a component in the development of molecularly imprinted polymers for sensing or separation applications.

Theoretical and Computational Chemistry Advancements in Understanding its Reactivity and Interactions

In the absence of experimental data, theoretical and computational chemistry can provide initial insights into the properties and potential behavior of this compound.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other computational methods could be employed to predict its molecular structure, vibrational frequencies, and electronic properties, such as the HOMO-LUMO energy gap, which indicates its potential reactivity. nih.gov

Molecular Modeling and Docking Studies: Molecular docking simulations could be performed to predict the binding affinity of this compound with various biological targets, such as enzymes and proteins. This in silico approach can help prioritize future experimental studies by identifying the most promising therapeutic targets. rsc.org For example, studies on related molecules have used molecular modeling to predict interactions with enzymes like COX-2. mdpi.com Furthermore, computational models can predict how the molecule might interact with different solvents or at the interface of materials. rsc.orgresearchgate.net

While this compound is a data-sparse chemical, the outlined future research directions highlight the significant potential for new discoveries. The lack of current information presents a unique opportunity for chemists and materials scientists to make foundational contributions to the understanding and application of this molecule.

Q & A

Q. What are the established synthetic routes for (2,4-Diaminophenoxy)acetic acid, and how can reaction conditions be optimized?

Synthesis typically involves nucleophilic substitution between 2,4-diaminophenol and chloroacetic acid under alkaline conditions. For example, refluxing in aqueous NaOH (pH ~10–12) at 60–80°C for 6–8 hours facilitates the reaction. Post-synthesis, acidification with HCl precipitates the product . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of phenol to chloroacetic acid) and monitoring pH to avoid side reactions like over-alkylation. Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. What analytical methods are recommended for characterizing this compound purity and structure?

- Titration : Acid-base titration with standardized NaOH (0.1 M) can quantify free carboxylic acid groups, with phenolphthalein as an indicator .

- Spectroscopy : FT-IR (carboxylic O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) and NMR (¹H NMR: δ 6.5–7.5 ppm for aromatic protons, δ 4.5 ppm for -OCH₂COO⁻) confirm functional groups .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm assess purity, using acetonitrile/water (70:30) mobile phase .

Q. How can researchers mitigate common synthesis errors, such as low yields or byproduct formation?

- Side Reactions : Use inert atmospheres (N₂) to prevent oxidation of amine groups.

- Byproducts : Introduce slow addition of chloroacetic acid to avoid localized excess, which promotes di-substitution.

- Yield Improvement : Pre-purify 2,4-diaminophenol via vacuum distillation to remove phenolic impurities .

Advanced Research Questions

Q. What is the pH-dependent stability profile of this compound, and how does it influence experimental design?

The compound is stable in acidic conditions (pH 2–4) but undergoes gradual hydrolysis of the ether linkage at pH > 8. For biological studies, buffer systems like phosphate (pH 7.4) should be tested for degradation over 24–48 hours using HPLC. In oxidative environments (e.g., H₂O₂), the amine groups may form nitro derivatives, necessitating antioxidants like ascorbic acid .

Q. What mechanistic insights exist for the compound’s interactions with biomolecules, such as enzymes or DNA?

- Enzyme Inhibition : Molecular docking studies suggest competitive inhibition of tyrosinase via binding to the Cu²⁺ active site (binding energy ≤ -7.5 kcal/mol). Validate using kinetic assays (e.g., Michaelis-Menten plots with L-DOPA substrate) .

- DNA Interaction : Fluorescence quenching assays with ethidium bromide-stained DNA (λₑₓ = 520 nm) reveal intercalation or groove binding. Circular dichroism can confirm structural changes in DNA .

Q. How do substituents on the aromatic ring affect the compound’s reactivity in catalytic applications?

Electron-donating groups (e.g., -NH₂) enhance coordination with metal catalysts (e.g., Cu²⁺) in oxidation reactions. For example, in copper-catalyzed C–O coupling, the diaminophenoxy moiety increases reaction rates by 30% compared to unsubstituted analogs. XPS analysis of catalyst surfaces shows stronger Cu–N bonding .

Q. What strategies are effective for resolving contradictory data in toxicity studies?

- In Vitro/In Vivo Discrepancies : Use metabolomic profiling (LC-MS) to identify active metabolites in hepatic microsomes. For example, hydroxylated derivatives may explain higher toxicity in animal models vs. cell lines .

- Dose-Response Variability : Apply Hill slope modeling to distinguish threshold effects from non-monotonic responses .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 70°C | Maximizes substitution, minimizes hydrolysis | |

| pH | 10–12 | Enhances nucleophilicity of phenol | |

| Solvent | H₂O/EtOH (1:1) | Balances solubility and product stability |

Q. Table 2. Stability Under Oxidative Conditions

| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product | Reference |

|---|---|---|---|

| 1 mM H₂O₂, pH 7.4 | 0.12 ± 0.03 | Nitroso derivative | |

| 5 mM Ascorbic Acid | 0.02 ± 0.01 | No degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.